molecular formula C9H14N2O2 B1617367 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 107447-22-3

8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Cat. No. B1617367
M. Wt: 182.22 g/mol
InChI Key: LTRSPDHUDXWHRY-UHFFFAOYSA-N
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Description

8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione, also known as MDL-101,002, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Scientific Research Applications

    1-Methyl-8-phenyl-1,3-diazaspiro [4.5]decane-2,4-dione

    This compound’s structure was determined using NMR, HMBC, and NOESY . The experimentally obtained structure matches the calculated energy minima conformation .

    Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes

    This study discusses the formation of pyranodioxane 22 and its isomer 11a .

properties

IUPAC Name

8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRSPDHUDXWHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2(CCCC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337336
Record name 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

CAS RN

107447-22-3
Record name 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-METHYL-6,9-DIAZASPIRO(4.5)DECANE-7,10-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 2
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 3
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 4
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 5
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Reactant of Route 6
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione

Citations

For This Compound
3
Citations
J Rohlíček, J Maixner, R Pažout, M Hušák… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound [systematic name: (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione], C9H14N2O2, consists of two connected rings, viz. a piperazine-2,5-dione (DKP) ring and a …
Number of citations: 2 scripts.iucr.org
A Cernikova, P Bobal, J Bobalova, J Dohnal… - Acta …, 2018 - akjournals.com
The investigation deals with the affection of the permeation of acyclovir through full-thickness pig ear skin using a Franz diffusion cell from the donor vehicles of phosphate buffer (pH 7.4…
Number of citations: 5 akjournals.com
A Guttman, B Donczo, M Szigeti, B Fonslow - CECE 2016, 2016 - researchgate.net
Glycohistopathology is a subset of the emerging field of molecular pathology to utilize the large number of tissue biopsy samples that are collected yearly for histology based diagnostics …
Number of citations: 3 www.researchgate.net

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